N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide, a triazole, a pyridazine, and a thioether. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting electronic properties. The presence of multiple nitrogen atoms in the triazole and pyridazine rings could make these parts of the molecule electron-rich. The sulfur atom in the thioether group could also contribute to the compound’s electronic properties .Scientific Research Applications
Synthetic Routes and Biological Activities Research on heterocyclic compounds like 1,2,3-Triazolo[4,5-d]pyridazines has shown that modifications to the heterocyclic core can lead to compounds with high affinity and selectivity for specific receptors, such as adenosine A1 and A2A receptors, indicating their potential in drug development for neurological disorders (Biagi et al., 1999). Similarly, thienopyrimidine derivatives have been synthesized and shown to exhibit pronounced antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antimicrobial and Anticancer Potential The synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities suggest the utility of these compounds in combating infectious diseases. Such studies underscore the importance of heterocyclic chemistry in the ongoing search for new therapeutic agents (Bayrak et al., 2009). Furthermore, research into compounds like 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives has demonstrated their significant antioxidant and anticancer activity, particularly against glioblastoma and breast cancer cell lines, suggesting a promising avenue for cancer treatment (Tumosienė et al., 2020).
Insecticidal and Antitubercular Applications Innovative heterocycles incorporating a thiadiazole moiety have also been assessed for their insecticidal potency against pests like the cotton leafworm, indicating potential applications in agriculture for pest management (Fadda et al., 2017). Additionally, compounds synthesized from thiophene-based heterocycles have been identified to exhibit potent antimycobacterial activity, offering new directions in the treatment of tuberculosis (Sathe et al., 2010).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more information, it’s difficult to predict the mechanism of action for this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2S/c1-2-16-3-9-19(10-4-16)27-22(32)15-34-23-12-11-20-28-29-21(31(20)30-23)13-14-26-24(33)17-5-7-18(25)8-6-17/h3-12H,2,13-15H2,1H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPQQFDSHSDRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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